molecular formula C14H17N3O2S B1243277 N-[5,6,7,8-tetrahydro-5-(1H-imidazol-5-yl)-1-naphthalenyl]-Methanesulfonamide

N-[5,6,7,8-tetrahydro-5-(1H-imidazol-5-yl)-1-naphthalenyl]-Methanesulfonamide

Cat. No.: B1243277
M. Wt: 291.37 g/mol
InChI Key: FTWWLMPVXHMPNP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of A-204176 involves several key steps:

Industrial production methods for A-204176 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale manufacturing.

Chemical Reactions Analysis

A-204176 undergoes various chemical reactions, including:

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, which may alter its pharmacological properties.

    Substitution Reactions: A-204176 can participate in substitution reactions, particularly involving the imidazole and naphthalenyl groups.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

A-204176 exerts its effects by selectively binding to and activating alpha1A adrenoceptors. This activation leads to an increase in urethral tone, which is beneficial for conditions like urinary incontinence . The molecular targets involved include the alpha1A adrenoceptors located in the urethra and other tissues. The pathways activated by A-204176 involve the modulation of intracellular signaling cascades that regulate smooth muscle contraction and relaxation .

Properties

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37 g/mol

IUPAC Name

N-[5-(1H-imidazol-5-yl)-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide

InChI

InChI=1S/C14H17N3O2S/c1-20(18,19)17-13-7-3-4-10-11(13)5-2-6-12(10)14-8-15-9-16-14/h3-4,7-9,12,17H,2,5-6H2,1H3,(H,15,16)

InChI Key

FTWWLMPVXHMPNP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=CC2=C1CCCC2C3=CN=CN3

Synonyms

A-204176
A204176
N-(5-(1H-imidazol-4-y1)-5,6,7,8-tetrahydro-1-naphthalenyl)methanesulfonamide

Origin of Product

United States

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